molecular formula C17H20F3NO4 B13099045 (S)-2-((Tert-butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid

(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid

Cat. No.: B13099045
M. Wt: 359.34 g/mol
InChI Key: XVGAZRHYUWYZMX-IHVVCDCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted phenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid typically involves multiple steps, starting from simpler precursors. One common approach is to use a chiral starting material to ensure the desired stereochemistry. The tert-butoxycarbonyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the double bond in the pent-4-enoic acid moiety to a single bond.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

(S)-2-((Tert-butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it useful in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (S)-2-((Tert-butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((Tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid
  • (S)-2-((Tert-butoxycarbonyl)amino)-5-(4-methylphenyl)pent-4-enoic acid
  • (S)-2-((Tert-butoxycarbonyl)amino)-5-(4-chlorophenyl)pent-4-enoic acid

Uniqueness

Compared to these similar compounds, (S)-2-((Tert-butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications where enhanced lipophilicity, metabolic stability, or specific electronic effects are desired.

Properties

Molecular Formula

C17H20F3NO4

Molecular Weight

359.34 g/mol

IUPAC Name

(E,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[4-(trifluoromethyl)phenyl]pent-4-enoic acid

InChI

InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-13(14(22)23)6-4-5-11-7-9-12(10-8-11)17(18,19)20/h4-5,7-10,13H,6H2,1-3H3,(H,21,24)(H,22,23)/b5-4+/t13-/m0/s1

InChI Key

XVGAZRHYUWYZMX-IHVVCDCBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=C(C=C1)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=CC1=CC=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.